molecular formula C11H15N3O2 B11880446 (NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine

(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B11880446
M. Wt: 221.26 g/mol
InChI Key: YOFHZOABMZTSGZ-WQLSENKSSA-N
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Description

(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine typically involves multi-step organic reactions. The initial steps often include the formation of the pyridine ring, followed by the introduction of the methoxy group and the pyrrolidine ring. The final step involves the formation of the hydroxylamine group through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    (NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine: can be compared to other pyridine derivatives with similar substituents, such as:

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H15N3O2/c1-16-11-9(8-12-15)4-5-10(13-11)14-6-2-3-7-14/h4-5,8,15H,2-3,6-7H2,1H3/b12-8-

InChI Key

YOFHZOABMZTSGZ-WQLSENKSSA-N

Isomeric SMILES

COC1=C(C=CC(=N1)N2CCCC2)/C=N\O

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)C=NO

Origin of Product

United States

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